1-Bromo-4-fluoro-2-(4,4,4-trifluorobutoxy)benzene
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Overview
Description
1-Bromo-4-fluoro-2-(4,4,4-trifluorobutoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and trifluorobutoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-fluoro-2-(4,4,4-trifluorobutoxy)benzene typically involves multiple steps. One common method starts with the bromination of 4-fluorophenol to produce 1-bromo-4-fluorobenzene. This intermediate is then subjected to a nucleophilic substitution reaction with 4,4,4-trifluorobutyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-fluoro-2-(4,4,4-trifluorobutoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine or fluorine atoms to hydrogen, yielding dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield aniline derivatives, while oxidation may produce quinones.
Scientific Research Applications
1-Bromo-4-fluoro-2-(4,4,4-trifluorobutoxy)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting neurological and inflammatory conditions.
Materials Science: It is employed in the design and fabrication of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: Researchers use this compound to study the effects of halogenated aromatics on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-Bromo-4-fluoro-2-(4,4,4-trifluorobutoxy)benzene involves its interaction with specific molecular targets. The presence of halogen atoms enhances its ability to participate in halogen bonding, which can influence its binding affinity to proteins and enzymes. The trifluorobutoxy group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability. These properties make it a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler analog with only bromine and fluorine substituents.
4-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of the trifluorobutoxy group.
1-Bromo-2-fluoro-4-(trifluoromethyl)benzene: Another related compound with different substitution patterns.
Uniqueness
1-Bromo-4-fluoro-2-(4,4,4-trifluorobutoxy)benzene is unique due to the presence of the trifluorobutoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability under various conditions.
Properties
IUPAC Name |
1-bromo-4-fluoro-2-(4,4,4-trifluorobutoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF4O/c11-8-3-2-7(12)6-9(8)16-5-1-4-10(13,14)15/h2-3,6H,1,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJPQYZJCADPTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCCC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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